5-(Tert-butylsulfanyl)pyridine-2-carbonitrile
Overview
Description
5-(Tert-butylsulfanyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C10H12N2S. It is a derivative of pyridine, featuring a tert-butylsulfanyl group at the 5-position and a cyano group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butylsulfanyl)pyridine-2-carbonitrile typically involves the introduction of the tert-butylsulfanyl group to a pyridine ring followed by the addition of a cyano group. One common method involves the reaction of 5-bromo-2-cyanopyridine with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butylsulfanyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(Tert-butylsulfanyl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Tert-butylsulfanyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butylsulfanyl and cyano groups can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfanyl)pyridine-2-carbonitrile
- 5-(Ethylsulfanyl)pyridine-2-carbonitrile
- 5-(Isopropylsulfanyl)pyridine-2-carbonitrile
Uniqueness
5-(Tert-butylsulfanyl)pyridine-2-carbonitrile is unique due to the presence of the bulky tert-butylsulfanyl group, which can impart distinct steric and electronic effects compared to smaller alkylsulfanyl groups. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-tert-butylsulfanylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIYTFVFXCIHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219497 | |
Record name | 2-Pyridinecarbonitrile, 5-[(1,1-dimethylethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-55-3 | |
Record name | 2-Pyridinecarbonitrile, 5-[(1,1-dimethylethyl)thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarbonitrile, 5-[(1,1-dimethylethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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